![molecular formula C17H20N4O4S B2622572 2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923220-30-8](/img/structure/B2622572.png)
2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could participate in aromatic stacking interactions. The various functional groups could also participate in a variety of other non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might act as a nucleophile in substitution reactions, while the carbonyl group in the acetyl group could be attacked by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the potential for hydrogen bonding might make the compound soluble in polar solvents .Scientific Research Applications
- Studies have explored incorporating flexible acyclic RNA analogs (such as unlocked nucleic acid, UNA) and 4’-C-hydroxymethyl-DNA modifications within the gap of locked nucleic acid (LNA) flanked gapmers. Both UNA and 4’-C-hydroxymethyl-DNA can be compatible with RNase H activity when used sparingly .
- The compound contains a hydroxymethyl group, which is relevant in biomass-derived chemistry. For instance, 5-(hydroxymethyl)furfural (HMF) and acetone can be selectively converted into high molecular weight chemicals. The compound’s hydroxymethyl functionality may contribute to similar reactions .
- While not directly related to this compound, databases like ChemSpider contain information on chemical synthesis references. These resources provide details on various compounds and their synthesis methods .
Antisense Oligonucleotides (AONs) and Gene Expression Knockdown
Biomass-Derived Chemical Synthesis
Chemical Database and Synthesis References
Future Directions
properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-11(23)12-3-5-13(6-4-12)20-16(25)10-26-17-19-7-14(9-22)21(17)8-15(24)18-2/h3-7,22H,8-10H2,1-2H3,(H,18,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWXRMGJVJKIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide |
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